2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-
Description
The compound 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- is an azo-naphthalenecarboxamide derivative characterized by:
- A naphthalene backbone substituted with a hydroxy group at position 3 and a carboxamide group at position 2.
- An azo (-N=N-) linkage connecting the naphthalene core to a phenyl ring bearing a methyl group at position 5 and an aminocarbonyl (-CONH₂) group at position 2.
- A para-methoxyphenyl group attached to the carboxamide nitrogen.
Properties
CAS No. |
70343-45-2 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[(2-carbamoyl-5-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-15-7-12-20(25(27)32)22(13-15)29-30-23-19-6-4-3-5-16(19)14-21(24(23)31)26(33)28-17-8-10-18(34-2)11-9-17/h3-14,31H,1-2H3,(H2,27,32)(H,28,33) |
InChI Key |
KFTXYWZBFHHIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(aminocarbonyl)-5-methylphenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings provide stability and facilitate interactions with other molecules, enhancing its utility in various applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
Physicochemical Properties
- Solubility: Methoxy-substituted analogs (e.g., 70321-82-3) show higher solubility in ethanol and DMSO compared to nitro- or chloro-substituted derivatives .
- Thermal Stability : Azo-linked compounds with electron-withdrawing groups (e.g., nitro in ) decompose at higher temperatures (~250°C), whereas methyl/methoxy analogs are stable up to ~200°C .
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